![molecular formula C24H18ClN7O3 B2771140 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543676-24-0](/img/structure/B2771140.png)
7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure made up of at least two different elements. In this case, the ring structure contains carbon, nitrogen, and hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[1,5-a]pyrimidine core is a fused ring system containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the nitro group could undergo reduction reactions, and the carboxamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds within the same family have demonstrated antimicrobial properties. The synthesis and evaluation of polyheterocyclic systems containing the 1,2,4-triazine moiety have shown significant antimicrobial activity. These systems were developed by reacting with halocarbonyl reagents and heterocyclization with bi-nitrogen nucleophiles, indicating the potential for designing antimicrobial agents within this class (W. R. Abdel-Monem, 2010).
Antioxidant and Antitumor Activities
Another study focused on the synthesis of triazolopyrimidines, highlighting their antioxidant activity and the potential for biological applications. The compounds synthesized were characterized by various spectroscopic techniques and showed promising results in antimicrobial and antioxidant activity screenings (V. P. Gilava et al., 2020). Additionally, certain derivatives have been synthesized to target antitumor activities, particularly against human lung and hepatocellular carcinoma cell lines, demonstrating the versatility of this compound class in therapeutic research (S. M. Gomha et al., 2017).
Synthesis and Structural Analysis
The chemistry underlying these compounds allows for diverse structural analogs with potential biological activities. Studies have described the efficient synthesis of novel series of these compounds, characterizing them through mass, IR, 1H-NMR spectroscopic techniques, and elemental analyses. Such research underlines the adaptability of triazolopyrimidines for various scientific applications, including antibacterial and antifungal activities (J. H. Chauhan & H. Ram, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN7O3/c1-14-20(23(33)28-18-5-3-11-26-13-18)21(15-7-9-17(25)10-8-15)31-24(27-14)29-22(30-31)16-4-2-6-19(12-16)32(34)35/h2-13,21H,1H3,(H,28,33)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYARFUFHJFHUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2771060.png)
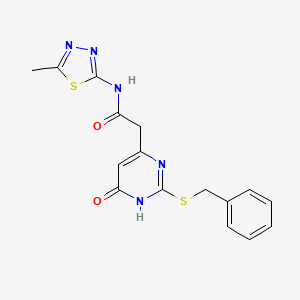
![3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2771062.png)
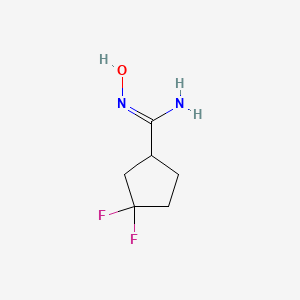
![N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2771064.png)
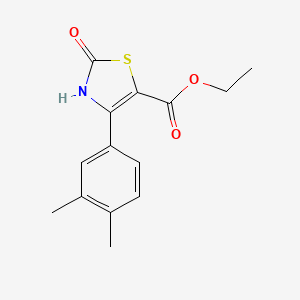
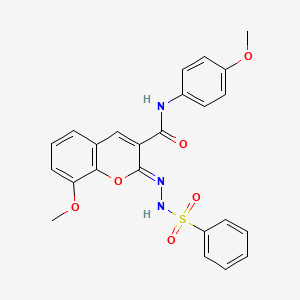
![tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2771069.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2771070.png)
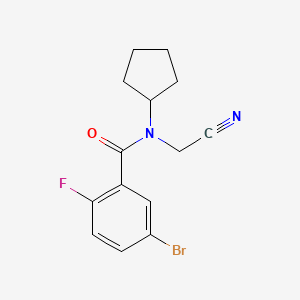
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2771075.png)
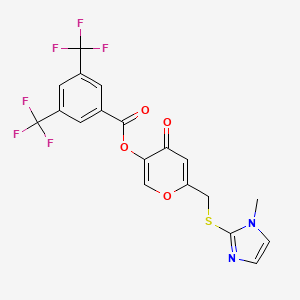
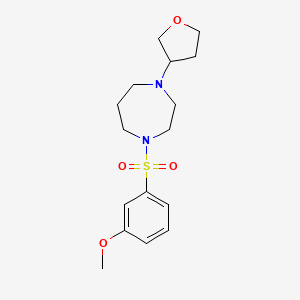
![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)